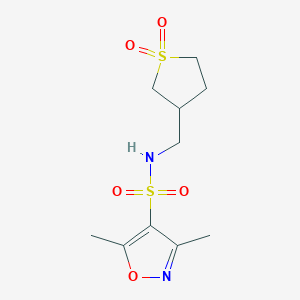

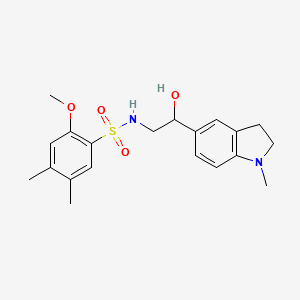

N-((1,1-ジオキシドテトラヒドロチオフェン-3-イル)メチル)-3,5-ジメチルイソキサゾール-4-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C10H16N2O5S2 and its molecular weight is 308.37. The purity is usually 95%.

BenchChem offers high-quality N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

GIRKチャネル活性化剤

この化合物は、Gタンパク質共役型内向き整流性カリウム(GIRK)チャネルの強力かつ選択的な活性化剤として同定されています . GIRKチャネルは、細胞の興奮性を調節するGPCRシグナル伝達経路における重要なエフェクターです。 これらは、KCNJ3、KCNJ6、KCNJ9、およびKCNJ5遺伝子によってコードされています .

神経疾患

GIRKチャネル活性化剤としての役割から、この化合物は、てんかんや不安などの神経疾患の治療に潜在的な用途がある可能性があります . GIRKチャネルは、多くの生理学的プロセスに関与しており、多くの適応症の潜在的な標的です .

疼痛管理

この化合物のGIRKチャネル活性化剤としての役割は、疼痛管理における潜在的な用途も示唆しています . GIRKチャネルが痛覚知覚に関与するという、かなりの予備的な証拠があります .

依存症治療

この化合物は、依存症の治療に潜在的に使用できる可能性があります . GIRKチャネルは、報酬/依存症経路に関与していることが示されています .

代謝安定性

この化合物は、ティア1 DMPKアッセイで評価されており、プロトタイプの尿素系化合物よりも代謝安定性が向上していることが示されています . これは、治療的用途における薬物動態の改善の可能性を示唆しています .

心拍数調節

この化合物が活性化するGIRKチャネルは、心拍数の調節に重要な役割を果たします . したがって、これは潜在的に心臓病の治療に使用できる可能性があります .

作用機序

Target of Action

The primary target of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The pharmacokinetic properties of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. The compound has shown improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide leads to changes in cell excitability. This molecular effect can have various cellular effects, depending on the specific physiological context .

生化学分析

Biochemical Properties

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, which are crucial in regulating cellular excitability . The interaction with GIRK channels involves binding to specific sites on the channel proteins, modulating their gating properties and, consequently, the flow of potassium ions across the cell membrane.

Cellular Effects

The effects of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. By modulating GIRK channel activity, it affects the membrane potential and excitability of neurons and other excitable cells . Additionally, it can alter the expression of genes involved in ion transport and cellular metabolism, leading to changes in cellular function and homeostasis.

Molecular Mechanism

At the molecular level, N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects through specific binding interactions with biomolecules. The compound binds to GIRK channels, stabilizing their open state and enhancing potassium ion conductance . This binding interaction involves the sulfonamide group forming hydrogen bonds with amino acid residues in the channel protein, while the isoxazole ring and dioxidotetrahydrothiophenyl moiety contribute to hydrophobic interactions that stabilize the binding.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide change over time. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It may undergo gradual degradation, leading to a decrease in potency. Long-term studies have shown that continuous exposure to this compound can result in sustained modulation of cellular functions, with potential cumulative effects on cellular homeostasis.

Dosage Effects in Animal Models

The effects of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide vary with different dosages in animal models. At low doses, the compound effectively modulates GIRK channel activity without causing significant adverse effects . At higher doses, it may induce toxicity, manifesting as disruptions in cellular metabolism and ion homeostasis. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical modulation.

Metabolic Pathways

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is involved in specific metabolic pathways. It interacts with enzymes responsible for its biotransformation, including cytochrome P450 enzymes . These interactions can lead to the formation of metabolites that may retain biological activity or contribute to the compound’s overall pharmacokinetic profile. The compound’s influence on metabolic flux and metabolite levels can impact cellular energy balance and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues.

Subcellular Localization

The subcellular localization of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is critical for its activity and function. The compound is directed to specific cellular compartments, such as the plasma membrane, where it interacts with GIRK channels . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effective modulation of cellular processes.

特性

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5S2/c1-7-10(8(2)17-12-7)19(15,16)11-5-9-3-4-18(13,14)6-9/h9,11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTCFFAKSIKPCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2588769.png)

![3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2588771.png)

![2-(benzylsulfanyl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide](/img/structure/B2588774.png)

![2-Chloro-N-(1-hydroxyhex-4-yn-2-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B2588781.png)

![8-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2588784.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2588785.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/new.no-structure.jpg)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2588789.png)